molecular formula C16H17ClN2O4S B5752388 N~1~-(2-chlorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-(2-chlorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Katalognummer B5752388
Molekulargewicht: 368.8 g/mol
InChI-Schlüssel: ZMYVIEZOUIPSAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-(2-chlorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CGP 3466B, is a small molecule drug that has been extensively studied for its neuroprotective properties. It is a member of the class of compounds known as glycine site antagonists, which act on the N-methyl-D-aspartate (NMDA) receptor in the brain. CGP 3466B has been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's.

Wirkmechanismus

N~1~-(2-chlorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B acts as a glycine site antagonist on the NMDA receptor, which is a major mediator of excitatory neurotransmission in the brain. By blocking the glycine binding site on the receptor, N~1~-(2-chlorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B prevents the activation of the receptor and the subsequent influx of calcium ions into the cell. This reduces the excitotoxicity that occurs in neurodegenerative diseases and protects the neurons from damage.
Biochemical and Physiological Effects:
N~1~-(2-chlorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B has been shown to have a number of biochemical and physiological effects in preclinical models. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, which are elevated in neurodegenerative diseases. N~1~-(2-chlorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the survival and growth of neurons.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N~1~-(2-chlorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B is its specificity for the glycine site on the NMDA receptor, which reduces the potential for off-target effects. However, one limitation of N~1~-(2-chlorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B is its poor solubility in aqueous solutions, which can make it difficult to administer in preclinical studies.

Zukünftige Richtungen

There are several potential future directions for research on N~1~-(2-chlorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B. One area of interest is its potential use in the treatment of traumatic brain injury (TBI), which is a major cause of disability and death worldwide. N~1~-(2-chlorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B has been shown to have neuroprotective effects in animal models of TBI, and further research is needed to determine its potential clinical utility in this area. Another area of interest is the development of more soluble analogs of N~1~-(2-chlorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B, which would allow for more efficient administration in preclinical studies. Additionally, further research is needed to determine the long-term safety and efficacy of N~1~-(2-chlorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B in humans, as well as its potential use in combination with other drugs for the treatment of neurodegenerative diseases.

Synthesemethoden

The synthesis of N~1~-(2-chlorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B involves several steps, starting with the reaction of 2-chlorobenzoic acid with 3-methoxybenzaldehyde to form the corresponding benzylidene derivative. This intermediate is then reacted with N-methylglycine methyl ester to form the desired product. The final step involves the introduction of a methylsulfonyl group to the molecule.

Wissenschaftliche Forschungsanwendungen

N~1~-(2-chlorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B has been extensively studied in preclinical models of neurodegenerative diseases, such as Parkinson's and Alzheimer's. It has been shown to have neuroprotective effects by inhibiting the activation of NMDA receptors, which are involved in the excitotoxicity that occurs in these diseases. N~1~-(2-chlorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective properties.

Eigenschaften

IUPAC Name

N-(2-chlorophenyl)-2-(3-methoxy-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S/c1-23-13-7-5-6-12(10-13)19(24(2,21)22)11-16(20)18-15-9-4-3-8-14(15)17/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYVIEZOUIPSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N(CC(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.